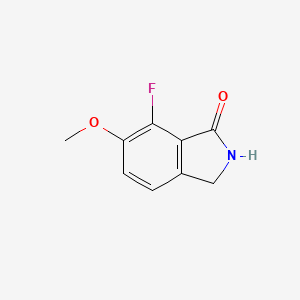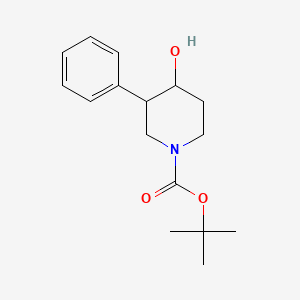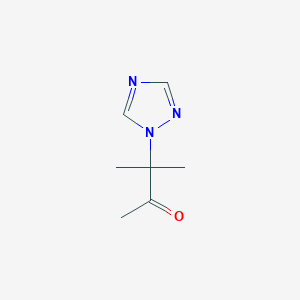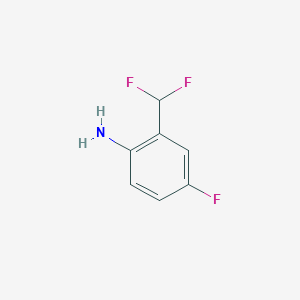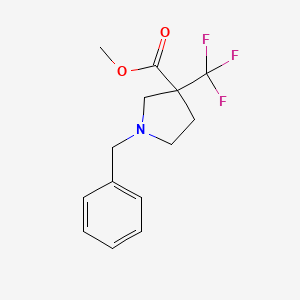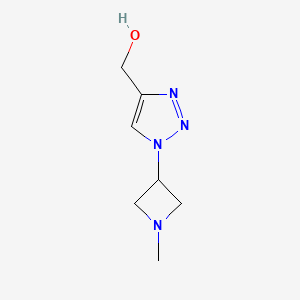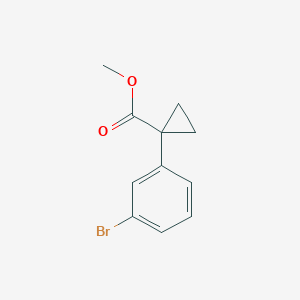
1-(3-ブロモフェニル)シクロプロパン-1-カルボン酸メチル
概要
説明
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H11BrO2. This compound is characterized by a cyclopropane ring attached to a 3-bromophenyl group and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
Safety and Hazards
The safety information for “Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 . The signal word is “Warning” and it is classified under the GHS07 pictogram .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl bromide with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds via a cyclopropanation mechanism, forming the desired cyclopropane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
化学反応の分析
Types of Reactions
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
類似化合物との比較
Similar Compounds
- Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate
- Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-chlorophenyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of the cyclopropane ring also imparts unique steric and electronic properties, making it a valuable compound in synthetic chemistry .
特性
IUPAC Name |
methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGGVSIHEZLWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

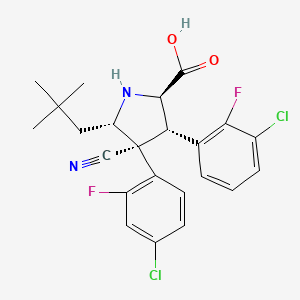
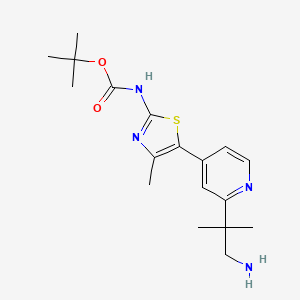

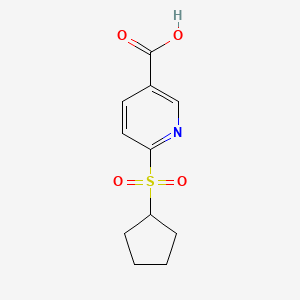
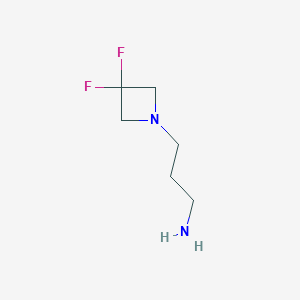
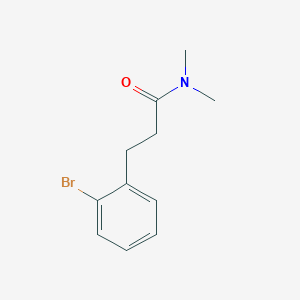
![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)
